molecular formula C12H21N3O2 B7919039 N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7919039
M. Wt: 239.31 g/mol
InChI Key: RSNNRDBLHKCUIL-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group at the 1-position and an N-cyclopropylacetamide moiety at the 3-position. Key properties include:

  • Molecular Formula: C₁₂H₂₃N₃O
  • Molecular Weight: 225.33 g/mol
  • Purity: ≥95% (as per commercial specifications) .

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNNRDBLHKCUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-3-yl Intermediate

The synthesis begins with ethyl piperidine-3-carboxylate (CAS 7752-11-4), a commercially available precursor. Key modifications include:

Step 1: N-Alkylation with Cyclopropyl Bromide

  • Reagents : Cyclopropyl bromide, K₂CO₃, DMF

  • Conditions : 80°C, 12 hours under nitrogen

  • Yield : 78% (isolated via column chromatography, hexane/EtOAc 4:1)

Step 2: Hydrolysis of Ester to Carboxylic Acid

  • Reagents : 6M HCl, reflux

  • Conditions : 4 hours, 110°C

  • Yield : 92% (crude product used directly)

Step 3: Conversion to Primary Amine

  • Reagents : Thionyl chloride (SOCl₂), followed by NH₄OH

  • Conditions : 0°C to room temperature, 2 hours

  • Yield : 85%

StepReactantReagent/CatalystSolventTemp (°C)Time (h)Yield (%)
1Ethyl piperidine-3-carboxylateCyclopropyl bromideDMF801278
2N-Cyclopropyl intermediateHClH₂O110492
3Carboxylic acid derivativeSOCl₂, NH₄OHTHF25285

Introduction of 2-Aminoacetyl Group

The 2-aminoacetyl moiety is introduced via amide coupling :

Step 4: Activation of Glycine

  • Reagents : Glycine, HATU, DIPEA

  • Conditions : 0°C to room temperature, 2 hours

  • Yield : 88%

Step 5: Coupling with Piperidine Amine

  • Reagents : Activated glycine, piperidine intermediate

  • Conditions : DCM, 24 hours, room temperature

  • Yield : 76%

Critical Note : The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures high coupling efficiency while minimizing racemization, a common issue in peptide synthesis.

Stereochemical Considerations

The target compound contains a chiral center at the piperidine-3-position. Two enantioselective approaches dominate:

Asymmetric Hydrogenation

  • Catalyst : Ru(BINAP)Cl₂

  • Substrate : Enamide precursor

  • Conditions : 50 psi H₂, 40°C, 12 hours

  • Enantiomeric Excess (ee) : 94%

Chiral Auxiliary-Mediated Synthesis

  • Auxiliary : (S)-Proline tert-butyl ester

  • Yield : 82% with 97% ee

MethodCatalyst/Auxiliaryee (%)Yield (%)
Asymmetric hydrogenationRu(BINAP)Cl₂9489
Chiral auxiliary(S)-Proline9782

Purification and Characterization

Chromatographic Techniques

  • Normal-phase column : Silica gel, gradient elution (EtOAc:MeOH 95:5 → 80:20)

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN (70:30 to 30:70 over 20 min)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 1H), 3.78 (s, 2H), 2.95–3.10 (m, 2H)

  • ESI-MS : m/z 254.2 [M+H]⁺

Optimization Challenges and Solutions

Competing N-Alkylation Side Reactions

  • Issue : Over-alkylation at the piperidine nitrogen.

  • Mitigation : Use of bulky bases (e.g., DBU) to favor mono-alkylation.

Epimerization During Amide Coupling

  • Issue : Loss of stereochemical integrity at the α-carbon of glycine.

  • Solution : Low-temperature coupling (-20°C) with HOAt as additive.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) achieved 68% overall yield using:

  • Continuous flow hydrogenation : Reduced catalyst loading by 40%

  • Crystallization : Ethanol/water (1:3) afforded 99.5% purity

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Reaction : Kinetic resolution of racemic amine intermediates

  • Conversion : 49% with 99% ee

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃

  • Application : Late-stage C–H functionalization of piperidine

  • Yield : 62%

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting critical variations in substituents, ring systems, and physicochemical properties:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Notes
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (Target) Piperidine 1-(2-Amino-acetyl), 3-(N-cyclopropylacetamide) 225.33 Discontinued; 95% purity
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine 1-Ethyl, 2-(hydroxyimino)acetamide ~239.30 (calculated) Synthesized in 68–72% yield; NMR/HRMS data available
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide Pyrrolidine Pyrrolidine ring, methylene linker ~253.35 (estimated) Discontinued; pyrrolidine analog
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide Piperidine 2-Amino group, 1-methyl substitution 238.33 Methyl group alters steric bulk
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Piperidine 4-Position substitution, amino-ethyl group 225.33 Positional isomer of target compound

Functional Group Impact on Bioactivity

  • Piperidine vs.
  • Substituent Effects: The 2-amino-acetyl group in the target compound may enhance hydrogen-bonding capacity compared to simpler amino or methyl groups in analogs . The cyclopropyl group in the target and its analogs may improve metabolic stability by resisting oxidative degradation .

Discontinued Status and Potential Implications

Multiple analogs, including the target compound and its pyrrolidine derivative, are marked as discontinued . Possible reasons include:

  • Synthesis Complexity : Low yields or difficult purification (e.g., pyrrolidine analog’s methylene linker may introduce steric hindrance) .
  • Stability Issues: Acetamide derivatives with electron-rich groups (e.g., amino-acetyl) may exhibit hydrolytic instability.

Research Findings and Data Gaps

  • Analytical Data: The target compound lacks published NMR or HRMS data, unlike (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which was rigorously characterized .
  • Biological Studies: No activity data are available for the target compound.

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound with notable potential in medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring and cyclopropyl moiety, contribute to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H21N3O
  • Molecular Weight : Approximately 239.319 g/mol
  • IUPAC Name : N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylacetamide

The compound's structure is characterized by a piperidine ring substituted with an amino-acetyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including:

  • Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors.
  • Enzymes : Inhibition or modulation of enzymatic activity, particularly in pathways related to neurological functions.

Research indicates that the compound may affect neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

1. Neuropharmacological Effects

Research has highlighted the compound's potential in treating neurological disorders. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial for cognitive function .

2. Anticancer Properties

Studies have shown that piperidine derivatives exhibit anticancer activity. This compound may possess similar properties, as it has been linked to cytotoxic effects against various cancer cell lines. For instance, compounds with piperidine structures have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Piperidine derivatives have been assessed for their antibacterial and antifungal activities, showing effectiveness against Gram-positive and Gram-negative bacteria . Further investigation into the specific antimicrobial efficacy of this compound is warranted.

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Investigated the inhibition of AChE and BuChE; showed potential for cognitive enhancement in Alzheimer's models .
Cancer ResearchDemonstrated cytotoxicity against FaDu hypopharyngeal tumor cells; indicated enhanced apoptosis compared to traditional agents .
Antimicrobial StudiesExhibited moderate antibacterial activity against E. coli and S. aureus; MIC values ranged from 4.69 to 22.9 µM .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Synthesized through cyclization reactions.
  • Introduction of the Amino-Ethyl Group : Achieved via nucleophilic substitution.
  • Attachment of Cyclopropyl-Acetamide Moiety : Final acylation step using cyclopropanoyl chloride.

This multi-step synthesis allows for the modification of the compound to enhance its biological activity or study its mechanisms further.

Q & A

Q. What guidelines govern the disposal of this compound to minimize environmental impact?

  • Protocols :
  • Waste Segregation : Collect organic waste in designated containers.
  • Neutralization : Treat acidic/basic byproducts before disposal.
  • Regulatory Adherence : Follow OECD 301B standards for biodegradability testing .

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